1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone, also known by its chemical structure designation, is a compound characterized by a complex aromatic structure. It is classified under organic compounds and is particularly noted for its potential applications in medicinal chemistry and organic synthesis. The compound features a benzofuran core, which is significant in various biological activities, including anti-inflammatory and anticancer properties.
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone is classified as:
The synthesis of 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone typically involves several steps that include the formation of the benzofuran ring, followed by the introduction of the benzyloxy group and the ethanone moiety.
The molecular formula for 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone is . Its structure includes:
The compound has a molecular weight of approximately 284.31 g/mol. Its structural representation can be visualized through chemical drawing software or databases like PubChem .
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone participates in various chemical reactions typical for aromatic compounds:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, reactions involving Friedel-Crafts acylation could be employed to modify the aromatic system further.
The mechanism of action for compounds like 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone often involves interactions at the molecular level with biological targets.
Research indicates that derivatives of benzofuran exhibit various pharmacological activities, potentially acting on multiple pathways such as:
Relevant data regarding these properties can be found in chemical databases like PubChem and Sigma-Aldrich .
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone has potential applications in various fields:
Research into this compound continues to explore its full potential in therapeutic applications and synthetic methodologies.
The compound is systematically named as 1-[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone, reflecting its core benzofuran scaffold substituted at the 3-position with an acetyl group (–COCH₃), at the 5-position with a benzyloxy moiety (–OCH₂C₆H₅), and at the 2-position with a methyl group. This nomenclature follows IUPAC priority rules, where the benzofuran numbering assigns oxygen as the heteroatom reference (position 1). Key synonyms and identifiers include:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone |
| CAS Registry No. | 309935-98-6 |
| MDL Number | MFCD01454237 |
| Other Synonyms | 1-(5-Benzyl-Oxy-2-Methyl-Benzofuran-3-Yl)-Ethanone |
These identifiers facilitate unambiguous cross-referencing in chemical databases and literature [1] [4] .
The compound has the molecular formula C₁₈H₁₆O₃, determined through elemental analysis and high-resolution mass spectrometry. Its molecular weight is 280.32 g/mol, calculated as follows:
This mass is consistent with spectral data (e.g., ESI-MS showing [M+H]⁺ peak at m/z 281.32) and is critical for quantitative applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
While no crystal structure for this specific compound is reported in the Crystallography Open Database (COD) or other sources in the search results, computational modeling (DFT) predicts near-planarity between the benzofuran core and benzyloxy substituent. This planarity is stabilized by π-conjugation and steric constraints.
Table 2: Molecular Properties and Predicted Parameters
| Property | Value/Description | Source/Method |
|---|---|---|
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)C | [1] |
| InChIKey | FCROKKATVXFIHH-UHFFFAOYSA-N | [1] |
| Density (calc.) | 1.20 ± 0.1 g/cm³ | Computational [1] |
| Boiling Point (calc.) | 430.2 ± 40.0°C | Computational [1] |
Notably, crystallographic studies of analogous benzofurans (e.g., 5-chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran, COD ID 2231854) exhibit triclinic (P-1) packing with π-stacking interactions [5] [7]. For this compound, the absence of experimental crystallography data presents an opportunity for future research.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7